Comprehensive Technical Guide: Physicochemical Properties, Molecular Weight, and Crystallographic Characterization of 5-(Chloromethyl)-1-isobutyl-1H-imidazole
Comprehensive Technical Guide: Physicochemical Properties, Molecular Weight, and Crystallographic Characterization of 5-(Chloromethyl)-1-isobutyl-1H-imidazole
Executive Summary
In the landscape of modern drug discovery, 1,5-disubstituted imidazoles serve as critical pharmacophores and synthetic intermediates, frequently appearing in angiotensin II receptor blockers, histamine H2 antagonists, and custom peptidomimetics[1][2]. 5-(Chloromethyl)-1-isobutyl-1H-imidazole is a highly reactive, bifunctional building block. It features a strongly electrophilic chloromethyl group at the C5 position and a sterically directing, lipophilic isobutyl group at the N1 position.
Because the free base of this molecule is notoriously unstable—prone to rapid intermolecular self-alkylation and hydrolysis—it is almost exclusively synthesized, stored, and analyzed as a hydrochloride salt[3][4]. This guide synthesizes the quantitative physicochemical data, the theoretical crystallographic framework, and the self-validating experimental protocols required to handle, characterize, and utilize this intermediate effectively.
Molecular Identity and Quantitative Data
The physical and chemical behavior of 5-(Chloromethyl)-1-isobutyl-1H-imidazole is fundamentally dictated by its salt state. Protonation of the imidazole nitrogen (N3) withdraws electron density from the ring, neutralizing its nucleophilicity and preventing the self-condensation that plagues the free base.
Table 1: Physicochemical Comparison of Free Base vs. Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | 5-(chloromethyl)-1-(2-methylpropyl)imidazole | 5-(chloromethyl)-1-(2-methylpropyl)imidazole hydrochloride |
| CAS Number | 781599-92-6[4] | 226930-89-8[4] |
| Molecular Formula | C₈H₁₃ClN₂ | C₈H₁₄Cl₂N₂[3] |
| Molecular Weight | 172.66 g/mol | 209.11 g/mol [3][4] |
| Physical State | Viscous oil / Low-melting solid | Crystalline Solid[3] |
| Stability Profile | Highly prone to self-alkylation/oligomerization | Stable under ambient, desiccated conditions |
Molecular Weight Verification and Integrity Analysis
Before utilizing the hydrochloride salt in downstream synthesis or crystallization, its integrity must be verified. The chloromethyl group is highly labile and can easily hydrolyze to a hydroxymethyl group if exposed to atmospheric moisture.
Causality for Analytical Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI+) is the optimal method. Soft ionization prevents the complete cleavage of the fragile C-Cl bond, allowing for the observation of the intact molecular ion. Furthermore, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as an internal validation mechanism to confirm the presence of the chloromethyl group.
Protocol 1: LC-MS Verification of the Chloromethyl Moiety
-
Sample Preparation: Dissolve 1 mg of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride in 1 mL of anhydrous LC-MS grade Acetonitrile. Crucial: Avoid aqueous or protic solvents (like methanol or water) for prolonged periods to prevent solvolysis of the chloride.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a fast gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.
-
Ionization & Detection: Operate the mass spectrometer in ESI+ mode.
-
Self-Validation Check: Analyze the mass spectrum at the elution peak. You must observe a primary pseudo-molecular ion[M-Cl+H]⁺ (due to in-source fragmentation) or the intact [M+H]⁺ at m/z 173.1 .
-
Validation: The presence of a secondary peak at m/z 175.1 at approximately 33% the intensity of the m/z 173.1 peak confirms the intact ³⁵Cl/³⁷Cl isotopic signature. If the primary mass is m/z 155.1, the sample has hydrolyzed to the hydroxymethyl derivative.
-
Crystal Structure Analysis: Theoretical Framework & Protocol
While routine powder X-ray diffraction (PXRD) can confirm bulk crystallinity, Single-Crystal X-Ray Diffraction (SC-XRD) is required to determine the exact spatial orientation of the isobutyl group relative to the chloromethyl electrophile. This spatial relationship dictates the trajectory of incoming nucleophiles during subsequent Sₙ2 displacements.
Crystallographic Expectations: In the solid state, the hydrochloride salt is expected to form a robust hydrogen-bonding network. The protonated imidazolium nitrogen (N-H⁺) acts as a strong hydrogen bond donor to the chloride counterion (Cl⁻). Additionally, parallel displacement π-π stacking between adjacent imidazole rings is anticipated to stabilize the crystal lattice.
Causality for Crystallization Choice: Thermal recrystallization (slow cooling) is contraindicated for this molecule, as heating in solvent can trigger nucleophilic attack by the solvent or residual moisture on the chloromethyl group. Vapor diffusion is the gentlest, most controlled method for inducing supersaturation without thermal degradation[5][6].
Protocol 2: SC-XRD Crystallization via Vapor Diffusion
-
Solvent Selection: Select a "good" solvent that dissolves the salt easily at room temperature (e.g., anhydrous Methanol) and a volatile "anti-solvent" in which the salt is insoluble (e.g., Diethyl Ether)[5][7].
-
Inner Vial Preparation: Dissolve 10 mg of the hydrochloride salt in 0.5 mL of Methanol in a 2-dram glass vial. Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
-
Outer Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully pipette 3-5 mL of Diethyl Ether into the outer 20 mL vial, ensuring it does not splash into the inner vial[8].
-
Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Place the assembly in a vibration-free, temperature-controlled environment (20°C).
-
Self-Validation Check: Over 3 to 14 days, the volatile ether will diffuse into the methanol, slowly lowering the dielectric constant of the solution[6]. Inspect visually without moving the vial. The formation of sharp, transparent, block-like crystals (0.2–0.4 mm) indicates successful nucleation suitable for SC-XRD[9].
Caption: Workflow for vapor diffusion crystallization of imidazole hydrochloride salts.
Reactivity Profile: Sₙ2 Displacement Dynamics
The primary synthetic utility of 5-(Chloromethyl)-1-isobutyl-1H-imidazole is the alkylation of heteroatoms (amines, thiols, alkoxides) via a bimolecular nucleophilic substitution (Sₙ2) mechanism[2][10]. The isobutyl group plays a dual role here: it increases the lipophilicity of the final drug candidate and provides steric shielding that directs the nucleophile to attack from the less hindered trajectory, minimizing side reactions.
Causality for Reaction Conditions: Because the starting material is a hydrochloride salt, a base must be used to liberate the reactive free base in situ. However, strong aqueous bases (like NaOH) will rapidly convert the chloromethyl group to an alcohol. Therefore, mild, non-nucleophilic organic bases (like N,N-Diisopropylethylamine, DIPEA) or anhydrous inorganic bases (like K₂CO₃) in aprotic solvents (DMF or Acetonitrile) are strictly required.
Protocol 3: Sₙ2 Alkylation of a Primary Amine
-
Activation: Suspend 1.0 equivalent of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride in anhydrous DMF at 0°C.
-
Neutralization: Add 2.5 equivalents of DIPEA dropwise. The extra 1.5 equivalents are required to neutralize the HCl salt of the imidazole and the HCl generated during the Sₙ2 displacement.
-
Nucleophilic Attack: Add 1.1 equivalents of the target primary amine. Stir at room temperature for 4–6 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into Ethyl Acetate.
-
Self-Validation Check: Perform TLC (Thin Layer Chromatography). The complete disappearance of the starting material spot and the appearance of a more polar, UV-active product spot validates the Sₙ2 displacement.
Caption: Mechanistic pathway for the Sₙ2 displacement of the chloromethyl group.
References
-
KU Leuven X-ray Core. "How to crystallize your sample — Vapor diffusion." KU Leuven. Available at:[Link]
-
International Union of Crystallography (IUCr). "How to grow crystals for X-ray crystallography." IUCr Journals. Available at:[Link]
-
ChemistryViews. "Tips and Tricks for the Lab: Growing Crystals Part 3." ChemistryViews. Available at: [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 3. 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. evitachem.com [evitachem.com]
- 5. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 6. iucr.org [iucr.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 9. chemistryviews.org [chemistryviews.org]
- 10. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]
